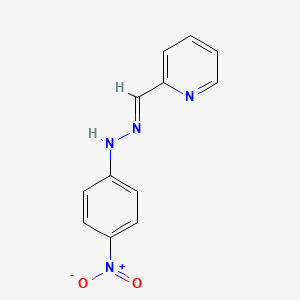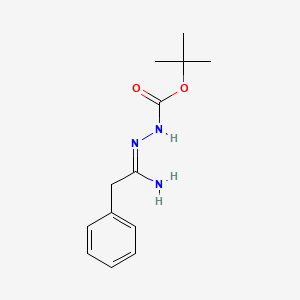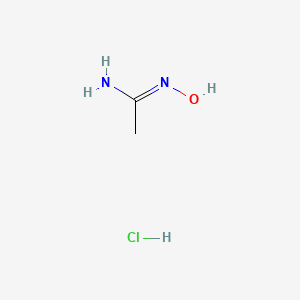
3-Oxetanamine
Overview
Description
3-Oxetanamine, also known as 3-Aminooxetane, is a chemical compound with the molecular formula C3H7NO . It has an average mass of 73.094 Da and a mono-isotopic mass of 73.052765 Da .
Physical And Chemical Properties Analysis
3-Oxetanamine has a density of 1.0±0.1 g/cm3, a boiling point of 98.8±33.0 °C at 760 mmHg, and a vapor pressure of 39.4±0.2 mmHg at 25°C . It also has a flash point of 24.2±18.6 °C . The compound has 2 hydrogen bond acceptors, 2 hydrogen bond donors, and no freely rotating bonds .Scientific Research Applications
1. Versatile Building Blocks in Drug Synthesis
3-Oxetanamine and related oxetane compounds are highly valuable in drug discovery and synthesis due to their unique structural properties. They are commonly used as bioisosteres for the geminal dimethyl group and the carbonyl group, serving as versatile building blocks in drug-related synthesis. This utility is highlighted by the development of methods for the synthesis of various oxetan-3-ones from readily available propargylic alcohols, demonstrating the ease of incorporating oxetane rings into complex molecules (Ye, He, & Zhang, 2010).
2. Modulation of Physicochemical Properties
Oxetane rings can significantly alter the aqueous solubility, lipophilicity, metabolic stability, and conformational preference of pharmaceutical compounds. The incorporation of an oxetane, especially in the 3-position, is known to enhance these properties without introducing a new stereocenter. This feature is particularly useful in the design of drug candidates where specific physicochemical properties are desired (Wuitschik et al., 2010).
3. Bioisostere of Carboxylic Acid Functional Group
Oxetan-3-ol, a derivative of oxetane, has been explored as a potential surrogate for the carboxylic acid functional group. This is based on the structural similarity of the oxetane ring to the carbonyl moiety. Such bioisosteric replacements can lead to novel structures with promising physicochemical and biological properties, making oxetanes a valuable tool in medicinal chemistry (Lassalas et al., 2017).
4. Enhancing Stability and Biological Activity
Substituting commonly employed functionalities with an oxetane ring has been shown to improve the stability and biological activity of pharmaceutical compounds. This substitution strategy can result in enhanced metabolic stability, reduced rate of degradation, and potential alterations in biological activity, as demonstrated in the case of oxetane analogs of thalidomide and lenalidomide (Burkhard et al., 2013).
5. Applications in Protein Modification
Oxetanes have also found applications in the field of protein modification. Techniques for the incorporation of oxetanes into proteins through chemoselective alkylation have been developed. This method demonstrates broad substrate scope and maintains the intrinsic activity of the proteins, suggesting potential applications in developing novel peptide/protein therapeutics with improved properties (Boutureira et al., 2017).
Safety and Hazards
3-Oxetanamine is flammable and can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/eye protection/face protection, and keeping away from heat/sparks/open flames/hot surfaces .
Mechanism of Action
Target of Action
It’s known that the compound plays a significant role in the field of medicinal chemistry .
Mode of Action
It’s known that the compound can be incorporated into the polymer chain, altering its physical and chemical properties . This allows for the customization of polymers for specific applications .
Pharmacokinetics
Its physicochemical properties such as a molecular weight of 7309, a density of 1042 g/mL at 25 °C, and a refractive index of n20/D 1453 could influence its pharmacokinetic profile.
Result of Action
Its ability to alter the properties of polymers suggests that it could have significant effects at the molecular level .
Action Environment
Its storage temperature is noted to be -20°c , suggesting that temperature could be a significant environmental factor affecting its stability.
properties
IUPAC Name |
oxetan-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO/c4-3-1-5-2-3/h3H,1-2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJEOJUQOECNDND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00431411 | |
| Record name | 3-Oxetanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00431411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
73.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Oxetanamine | |
CAS RN |
21635-88-1 | |
| Record name | 3-Oxetanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21635-88-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Oxetanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00431411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Aminooxetane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes oxetan-3-amine an attractive building block for medicinal chemistry?
A1: Oxetan-3-amine, also known as 3-oxetanamine, is a versatile building block in medicinal chemistry due to its unique structure. The oxetane ring introduces conformational rigidity and can improve pharmacokinetic properties like metabolic stability and membrane permeability compared to acyclic counterparts. Additionally, the amine group provides a handle for further derivatization, allowing chemists to fine-tune the properties and activity of the molecule.
Q2: Can you describe a recent example of how researchers have utilized oxetan-3-amine in drug discovery?
A2: A recent study explored the synthesis and antibacterial activity of novel N-(3-((4-(6-(2,2,2-trifluoroethoxy)pyridin-3-yl)-1H-imidazol-2-yl)methyl)oxetan-3-yl)amide derivatives. Researchers synthesized a series of these compounds by reacting 3-((4-(6-(2,2,2-trifluoroethoxy)pyridin-3-yl)-1H-imidazol-2-yl)methyl)oxetan-3-amine with various carboxylic acids using T3P as a coupling reagent []. The synthesized compounds were then characterized using NMR and LCMS techniques and subsequently evaluated for their antibacterial activity. This study highlights the potential of oxetan-3-amine derivatives as antibacterial agents.
Q3: How does the structure of oxetan-3-amine derivatives influence their biological activity?
A3: While specific structure-activity relationships (SAR) for the antibacterial activity of the N-(3-((4-(6-(2,2,2-trifluoroethoxy)pyridin-3-yl)-1H-imidazol-2-yl)methyl)oxetan-3-yl)amide derivatives are not explicitly discussed in the research [], it's important to note that modifications to the substituents on the amide nitrogen are likely to influence the compounds' interactions with their biological targets. Factors such as steric hindrance, electronic effects, and lipophilicity introduced by different substituents can significantly impact binding affinity, target selectivity, and ultimately, the overall antibacterial efficacy of the compounds. Further research exploring systematic modifications to these structures and evaluating their subsequent biological activity would be valuable for establishing clear SAR trends.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1'-Methyl-[1,4']bipiperidinyl-3-carboxylic acidhydrochloride](/img/structure/B1311530.png)
![1-[(Naphthalen-1-ylmethyl)-amino]-propan-2-OL hydrochloride](/img/structure/B1311535.png)









![Piperidine, 2-ethyl-1-[(6-methyl-3-pyridinyl)carbonyl]-](/img/structure/B1311616.png)

